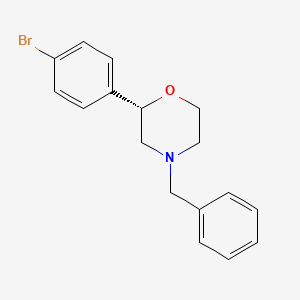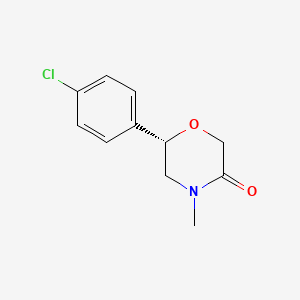![molecular formula C16H21NO5 B12622016 (S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone CAS No. 913541-65-8](/img/structure/B12622016.png)
(S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone is a chiral compound with potential applications in various fields of chemistry and pharmacology. The compound features a cyclohexanone core with a nitroethyl group and a dimethoxyphenyl substituent, making it a complex molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2,4-dimethoxybenzaldehyde.
Formation of Nitroalkene: The first step involves the condensation of 2,4-dimethoxybenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide to form the corresponding nitroalkene.
Michael Addition: The nitroalkene undergoes a Michael addition with cyclohexanone in the presence of a chiral catalyst to form the desired product. The reaction conditions often include a solvent like ethanol and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using reagents like potassium permanganate.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol solvent, room temperature.
Oxidation: Potassium permanganate, water solvent, elevated temperature.
Substitution: Sodium hydride, dimethylformamide solvent, room temperature.
Major Products
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethoxyphenyl group may enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- ®-2-[(S)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone
- (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclopentanone
- (S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cycloheptanone
Uniqueness
(S)-2-[®-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone is unique due to its specific chiral configuration and the presence of both nitro and dimethoxyphenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
CAS No. |
913541-65-8 |
|---|---|
Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
(2S)-2-[(1R)-1-(2,4-dimethoxyphenyl)-2-nitroethyl]cyclohexan-1-one |
InChI |
InChI=1S/C16H21NO5/c1-21-11-7-8-13(16(9-11)22-2)14(10-17(19)20)12-5-3-4-6-15(12)18/h7-9,12,14H,3-6,10H2,1-2H3/t12-,14+/m0/s1 |
InChI Key |
AUPSEXUCHLBIKK-GXTWGEPZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H](C[N+](=O)[O-])[C@@H]2CCCCC2=O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C[N+](=O)[O-])C2CCCCC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12621935.png)
![4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene](/img/structure/B12621944.png)
![(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B12621945.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-ethyl-, oxime](/img/structure/B12621949.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12621960.png)
![2-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12621964.png)

![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621972.png)


-lambda~5~-phosphane](/img/structure/B12621995.png)


methanone](/img/structure/B12622015.png)
